molecular formula C25H37NO2 B15189974 Macamide 2 CAS No. 405906-95-8

Macamide 2

Cat. No.: B15189974
CAS No.: 405906-95-8
M. Wt: 383.6 g/mol
InChI Key: DKMGVACNAAKVRR-MRBSYODNSA-N
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Description

N-benzyl-5-oxo-6E,8E-octadecadienamide is a compound belonging to the class of fatty acid amides. . This compound has garnered interest due to its potential pharmacological properties and its presence in traditional medicinal plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-oxo-6E,8E-octadecadienamide typically involves the reaction of benzylamine with an appropriate fatty acid derivative. One common method involves the use of 5-oxo-6E,8E-octadecadienoic acid, which is reacted with benzylamine under specific conditions to form the desired amide bond . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-benzyl-5-oxo-6E,8E-octadecadienamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-oxo-6E,8E-octadecadienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-benzyl-5-oxo-6E,8E-octadecadienamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-5-oxo-6E,8E-octadecadienamide involves its interaction with the endocannabinoid system. It acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can have various physiological effects, including analgesic, anxiolytic, and antidepressant properties .

Comparison with Similar Compounds

N-benzyl-5-oxo-6E,8E-octadecadienamide is unique due to its specific structure and the presence of both oxo and diene functionalities. Similar compounds include:

    N-benzylhexadecanamide: Another macamide found in maca, but with a different fatty acid chain length.

    N-benzyl-5-oxo-6E,8E-hexadecadienamide: Similar structure but with a shorter fatty acid chain.

    N-benzyl-5-oxo-6E,8E-eicosadienamide: Similar structure but with a longer fatty acid chain.

Properties

CAS No.

405906-95-8

Molecular Formula

C25H37NO2

Molecular Weight

383.6 g/mol

IUPAC Name

(6E,8E)-N-benzyl-5-oxooctadeca-6,8-dienamide

InChI

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+

InChI Key

DKMGVACNAAKVRR-MRBSYODNSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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